molecular formula C8H9I B1295297 1-Iodo-2,3-dimethylbenzene CAS No. 31599-60-7

1-Iodo-2,3-dimethylbenzene

Cat. No.: B1295297
CAS No.: 31599-60-7
M. Wt: 232.06 g/mol
InChI Key: DANMWBNOPFBJSZ-UHFFFAOYSA-N
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Description

1-Iodo-2,3-dimethylbenzene, also known as 3-Iodo-o-xylene, is an organic compound with the molecular formula C8H9I. It is a derivative of benzene, where two methyl groups and one iodine atom are substituted at the 2nd and 3rd positions, respectively. This compound is a clear liquid that can range in color from light yellow to brown .

Mechanism of Action

Target of Action

The primary target of 1-Iodo-2,3-dimethylbenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

This compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Pharmacokinetics

The compound’s molecular formula is chi with an average mass of 232061 Da , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the intermediate formed in the first step of the electrophilic aromatic substitution pathway .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s boiling temperature, critical temperature, and critical pressure can affect its action, efficacy, and stability . .

Biochemical Analysis

Biochemical Properties

1-Iodo-2,3-dimethylbenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The iodine atom in the compound makes it a good candidate for halogenation reactions, which are crucial in the synthesis of various biochemical intermediates. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that can further react with other biomolecules, including proteins and nucleic acids .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through electrophilic aromatic substitution. The iodine atom in the compound can form a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then react with nucleophiles, leading to the formation of various substituted products. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity and subsequent effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to adverse effects, such as liver and kidney toxicity, due to the accumulation of reactive intermediates .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with other biomolecules. The metabolic pathways of this compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and localization within tissues, influencing its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum, where it can interact with metabolic enzymes and affect their activity. The localization of the compound within specific subcellular compartments can influence its activity and function, leading to various biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,3-dimethyltoluene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the iodination process is carefully controlled to ensure high yield and purity. The reaction mixture is usually subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,3-dimethylbenzene primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. The compound can participate in:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Iodo-3,5-dimethylbenzene
  • 1-Iodo-2,4-dimethylbenzene
  • 1-Iodo-4-methylbenzene

Uniqueness: 1-Iodo-2,3-dimethylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups adjacent to the iodine atom makes it more reactive in electrophilic aromatic substitution reactions compared to its isomers .

Properties

IUPAC Name

1-iodo-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANMWBNOPFBJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185481
Record name Benzene, 1-iodo-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31599-60-7
Record name 1-Iodo-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31599-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-iodo-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-iodo-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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